Fmoc-Lys(Dabcyl)-OH

Übersicht

Beschreibung

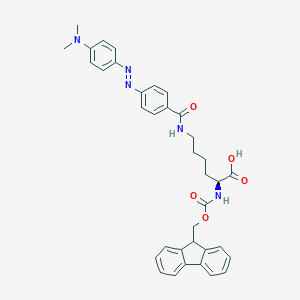

Fmoc-Lys(Dabcyl)-OH is a modified amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during synthesis, while the Dabcyl (4-((4-(dimethylamino)phenyl)diazenyl)benzoic acid) moiety is attached to the lysine side chain. Dabcyl acts as a fluorescence quencher in Förster Resonance Energy Transfer (FRET)-based probes and enhances peptide stability for applications in molecular imaging and diagnostics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Dabcyl)-OH involves several steps. Initially, lysine is protected at the alpha-amino group with the Fmoc group. This is typically achieved by reacting lysine with Fmoc-chloride in the presence of a base such as sodium carbonate. The epsilon-amino group of lysine is then reacted with Dabcyl chloride to introduce the Dabcyl group. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under basic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) is often employed, where the compound is synthesized on a resin support. This method allows for efficient production and easy purification of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-Lys(Dabcyl)-OH undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

Quenching Reactions: The Dabcyl group acts as a quencher in FRET assays, where it absorbs energy from a nearby fluorophore.

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: Carbodiimide reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF.

Quenching: FRET assays typically involve a fluorophore such as 5-carboxyfluorescein (5-Fam) paired with Dabcyl.

Major Products:

Deprotection: Free amino group of lysine.

Coupling: Peptide chains with this compound incorporated.

Quenching: Reduced fluorescence signal in FRET assays.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C₃₆H₃₇N₅O

- Molecular Weight: 619.71 g/mol

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group of lysine during peptide synthesis, allowing for selective reactions without unwanted side reactions. The Dabcyl (4-(dimethylamino)-azobenzene-4'-carboxylic acid) group functions as a quencher in fluorescence resonance energy transfer (FRET) applications, where it absorbs energy from a nearby fluorophore, typically enhancing the sensitivity of detection methods used in biochemical assays .

Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). It allows for the incorporation of Dabcyl at specific positions within peptide sequences, facilitating the study of protein interactions and functions . The Dabcyl group is particularly advantageous due to its lack of intrinsic fluorescence, which minimizes background noise in fluorescence assays.

Fluorescence Resonance Energy Transfer (FRET)

The Dabcyl group is often paired with fluorophores like EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) to create FRET pairs. This pairing is highly effective for monitoring proteolytic activity and other biochemical processes due to the efficient quenching of fluorescence when the peptide is intact and the subsequent release of fluorescence upon cleavage .

Biological Studies

In biological research, this compound is essential for studying protein-protein interactions and enzyme kinetics. By labeling peptides with this compound, researchers can track interactions in real-time and quantify various biological processes using fluorescence-based assays .

Medical Applications

The compound has potential applications in developing diagnostic tools and therapeutic agents. For instance, it can be employed in imaging studies where precise localization of peptides within biological tissues is necessary. The ability to monitor peptide behavior in vivo enhances the understanding of disease mechanisms and treatment responses .

Case Study 1: FRET Peptide Substrates

A study utilized this compound to synthesize substrates for matrix metalloproteinases (MMPs). The incorporation of Dabcyl allowed for efficient monitoring of MMP activity through fluorescence changes upon substrate cleavage. This approach demonstrated an up to 40-fold enhancement in fluorescence upon proteolysis, showcasing the utility of this compound in enzyme kinetics studies .

Case Study 2: Cellular Uptake Studies

Research indicated that attaching the Dabcyl group to cell-penetrating peptides significantly increased their cellular uptake compared to non-modified counterparts. This finding suggests that this compound can enhance the delivery efficiency of therapeutic peptides across cellular membranes, potentially improving drug delivery systems .

Wirkmechanismus

Mechanism: The primary mechanism of action of Fmoc-Lys(Dabcyl)-OH in FRET assays involves the quenching of fluorescence. When the Dabcyl group is in close proximity to a fluorophore, it absorbs the emitted energy, preventing fluorescence. Upon cleavage of the peptide by a protease, the fluorophore is separated from the quencher, resulting in an increase in fluorescence signal .

Molecular Targets and Pathways: The compound targets proteases and other enzymes that cleave peptide bonds. It is used to study the activity and specificity of these enzymes, providing insights into their biological functions and potential as therapeutic targets .

Vergleich Mit ähnlichen Verbindungen

Functional Group Diversity

Fmoc-Lys derivatives differ in their side-chain modifications, which dictate their roles in peptide synthesis and function:

Notable Observations:

- Dabcyl vs. Its incorporation requires additional synthesis steps (e.g., Dabcyl-OSu activation) but enables applications in imaging and diagnostics .

- Orthogonality : Dde and ivDde (a more stable variant) allow selective deprotection in multi-step syntheses .

Key Insights :

- Dabcyl derivatives exhibit lower yields due to bulky aromatic groups, complicating purification .

- Boc and Trt derivatives are more straightforward to synthesize, making them preferred for routine SPPS .

Imaging and Diagnostics

- This compound : Critical for FRET probes (e.g., FRET substrate E(Edans)-PLAQAVRSSGS-K(Dabcyl) for ADAM10/17 assays) and radiotracers (99mTc-DOTA-ARA-290) targeting cardiac ischemia .

- Fmoc-Lys(Boc)-OH : Used in glycopeptide synthesis (e.g., Heyns peptides) and PEGylation to enhance solubility .

Post-Translational Modification Studies

- Fmoc-Lys(mono-tert-butyl malonate)-OH: Facilitates the study of lysine malonylation, a metabolic regulation marker .

Physicochemical Properties

Functional Trade-offs :

Biologische Aktivität

Fmoc-Lys(Dabcyl)-OH is a synthetic derivative of the amino acid lysine, characterized by the presence of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a Dabcyl moiety. This compound plays a significant role in biochemical research, particularly in fluorescence-based assays and peptide synthesis. The Dabcyl group is known for its ability to quench fluorescence, making it a valuable tool in studying protein interactions and enzyme activities.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Chemical Name : N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(4-(dimethylamino)phenyl)butyric acid

- Molecular Formula : C₃₆H₃₇N₅O₅

- CAS Number : 146998-27-8

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS), allowing for the introduction of the Dabcyl group into peptide sequences for various applications, including Förster Resonance Energy Transfer (FRET) studies.

1. Fluorescence Quenching

This compound is extensively utilized in FRET-based assays due to its efficient quenching properties. The Dabcyl moiety acts as a non-fluorescent acceptor that can effectively quench the fluorescence of donor fluorophores such as EDANS when they are in proximity. This feature is crucial for real-time monitoring of molecular interactions, enabling researchers to study dynamic processes within biological systems.

2. Protein-Protein Interactions

The compound has been shown to facilitate the study of protein-protein interactions. By incorporating this compound into peptides, researchers can utilize fluorescence measurements to assess binding affinities and kinetics. This application is particularly relevant in understanding signaling pathways and molecular mechanisms in cellular biology.

3. Cellular Uptake Enhancement

Recent studies indicate that the incorporation of the Dabcyl group can enhance the cellular uptake of peptides. For instance, modifications made to cell-penetrating peptides (CPPs) with Dabcyl resulted in improved internalization efficiency, suggesting that this modification may alter the mechanism of peptide delivery into cells. Such findings highlight the potential use of this compound in developing therapeutics that require effective cellular delivery systems .

Case Studies

-

FRET-Based Enzyme Assays :

In a study examining matrix metalloproteinases (MMPs), this compound was incorporated into substrates to create FRET pairs with EDANS. The resulting peptides demonstrated varied activity against MMPs, showcasing how this compound can be used to develop sensitive assays for enzyme activity measurement . -

Peptide Synthesis and Characterization :

The synthesis of peptides containing this compound has been optimized using automated SPPS protocols. These peptides were characterized using techniques such as circular dichroism spectroscopy, which confirmed their structural integrity and functionality in biochemical applications .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 514.6998 g/mol |

| Solubility | Soluble in DMF, acetonitrile |

| Quenching Efficiency | High (specific values depend on donor) |

| Typical Applications | FRET assays, protein interaction studies |

Q & A

Basic Research Questions

Q. What is the methodological approach for incorporating Fmoc-Lys(Dabcyl)-OH into peptide chains during solid-phase synthesis?

this compound is introduced at the desired lysine position using standard Fmoc-SPPS protocols. Activation is achieved with PyBOP®/DIPEA in DMF or NMP, followed by coupling for 1–2 hours. Post-coupling, the Fmoc group is removed with 20% piperidine in DMF. This method ensures site-specific Dabcyl integration for fluorescence quenching in FRET-based substrates .

Q. How can researchers confirm the successful incorporation of Dabcyl via this compound in synthesized peptides?

Post-synthesis, validate incorporation using:

- LC-MS : To confirm molecular weight matching the theoretical mass.

- Analytical HPLC : Monitor purity with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA).

- Fluorescence quenching assays : Verify Dabcyl’s quenching efficiency by comparing fluorescence intensity before and after protease cleavage .

Q. What purification strategies are recommended for Dabcyl-containing peptides?

- Reverse-phase HPLC : Use a C18 column with a 0.1% TFA/acetonitrile gradient.

- Lyophilization : After purification, lyophilize the peptide to remove volatile solvents.

- Quality control : Re-analyze via LC-MS to ensure >95% purity and correct mass .

Q. What solvent systems are compatible with this compound during peptide synthesis?

Use polar aprotic solvents like DMF or NMP for coupling. For solubility issues in hydrophobic peptides, add 0.1% HOBt or 1–2% DMSO to improve dissolution. Avoid aqueous buffers until final cleavage/deprotection steps .

Advanced Research Questions

Q. How can researchers optimize FRET efficiency in substrates containing Dabcyl/EDANS pairs?

- Positioning : Place Dabcyl (quencher) and EDANS (fluorophore) 6–12 amino acids apart to balance spatial proximity and protease accessibility.

- Molar ratio : Ensure equimolar incorporation of both groups during synthesis.

- Validation : Measure fluorescence recovery after enzymatic cleavage using a plate reader (ex: 340 nm, em: 490 nm) .

Q. How to troubleshoot low coupling efficiency of this compound in long peptide sequences?

- Steric hindrance : Use double coupling (2×30 min) with 2–4 equivalents of the amino acid.

- Activation : Replace PyBOP® with HATU for improved reactivity in challenging sequences.

- Solvent optimization : Add 0.1 M HOAt to DMF to enhance coupling kinetics .

Q. What experimental controls are critical when using Dabcyl-containing peptides in protease activity assays?

- Negative control : Use a scrambled peptide sequence without the cleavage site.

- Quenching control : Measure fluorescence of the intact peptide to confirm baseline quenching.

- Enzyme inhibition : Pre-treat samples with protease inhibitors (e.g., PMSF) to validate specificity .

Q. How does the Dabcyl group’s stability impact long-term storage of peptide substrates?

- Storage conditions : Lyophilized peptides should be stored at -20°C in light-protected vials.

- Solubilized peptides : Prepare stock solutions in anhydrous DMSO and aliquot to avoid freeze-thaw cycles.

- Stability testing : Monitor fluorescence quenching efficiency over 6–12 months to detect degradation .

Q. Key Research Findings

- This compound enables precise placement of the Dabcyl quencher in FRET substrates, critical for studying protease kinetics (e.g., caspase-3, MMP-9) .

- Dabcyl’s non-fluorescent quenching mechanism reduces background noise in real-time enzymatic assays compared to fluorescent quenchers .

- Incomplete deprotection of Fmoc groups can lead to truncated peptides; rigorous piperidine treatment (2×5 min) is essential .

Eigenschaften

IUPAC Name |

(2S)-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H37N5O5/c1-41(2)27-20-18-26(19-21-27)40-39-25-16-14-24(15-17-25)34(42)37-22-8-7-13-33(35(43)44)38-36(45)46-23-32-30-11-5-3-9-28(30)29-10-4-6-12-31(29)32/h3-6,9-12,14-21,32-33H,7-8,13,22-23H2,1-2H3,(H,37,42)(H,38,45)(H,43,44)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOPWTDBGMLRNG-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373222 | |

| Record name | Fmoc-Lys(Dabcyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146998-27-8 | |

| Record name | Fmoc-Lys(Dabcyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.